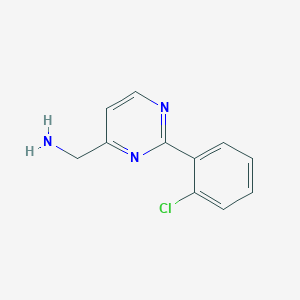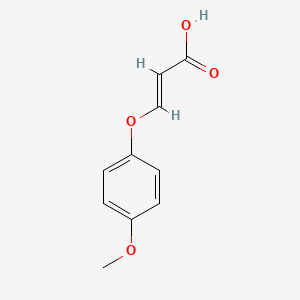
3-(4-Methoxyphenoxy)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenoxy)prop-2-enoic acid is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of a methoxyphenyl group attached to a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenoxy)prop-2-enoic acid typically involves the reaction of 4-methoxyphenol with a suitable propenoic acid derivative. One common method is the esterification of 4-methoxyphenol with acryloyl chloride, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Methoxyphenoxy)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxyphenoxy)prop-2-enoic acid.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(4-Hydroxyphenoxy)prop-2-enoic acid.
Reduction: 3-(4-Methoxyphenoxy)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenoxy)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenoxy)prop-2-enoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
3-(4-Hydroxyphenoxy)prop-2-enoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Similar structure with an additional hydroxyl group on the phenyl ring.
3-(4-Methoxyphenyl)prop-2-enoic acid: Lacks the phenoxy group, having only the methoxyphenyl group attached to the propenoic acid moiety.
Uniqueness: 3-(4-Methoxyphenoxy)prop-2-enoic acid is unique due to the presence of both a methoxy group and a phenoxy group attached to the propenoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H10O4 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(E)-3-(4-methoxyphenoxy)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ |
InChI-Schlüssel |
AGGBRPQDAQOWIM-VOTSOKGWSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)O/C=C/C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)OC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


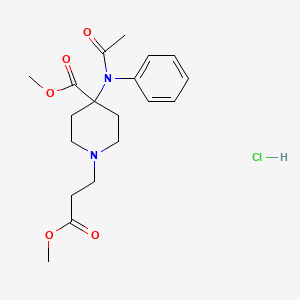
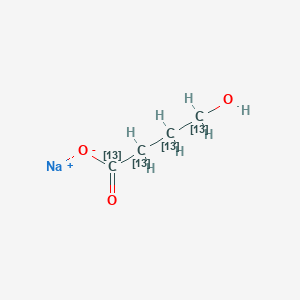
![N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea](/img/structure/B13444449.png)

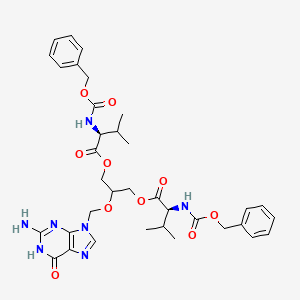
![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)
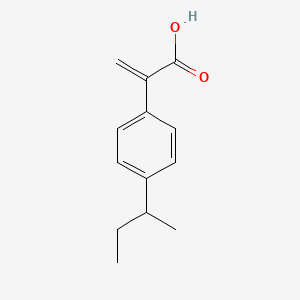
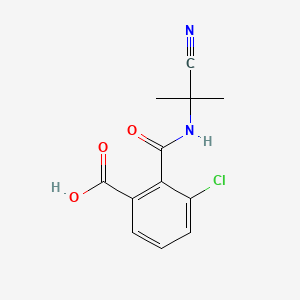
![N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid](/img/structure/B13444481.png)
![1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene](/img/structure/B13444487.png)
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
![methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13444506.png)
![2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole](/img/structure/B13444520.png)
